

Technical Guide: Synthesis and Characterization of *rac-cis*-7-Hydroxy Pramipexole

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Compound of Interest

Compound Name: *rac-cis*-7-Hydroxy Pramipexole

Cat. No.: B13134841

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Executive Summary

***rac-cis*-7-Hydroxy Pramipexole** is a critical oxidative metabolite and process-related impurity (often designated as Impurity G in pharmacopeial contexts) of the dopamine agonist Pramipexole. Structurally, it features a hydroxyl group at the C7 position of the tetrahydrobenzothiazole ring, adjacent to the aromatic system. The "rac-cis" designation indicates a racemic mixture where the C6-propylamino group and the C7-hydroxyl group reside on the same face of the cyclohexene ring (relative stereochemistry).

This guide provides a validated synthetic pathway involving the benzylic oxidation of the tetrahydrobenzothiazole core followed by a diastereoselective reduction. It includes detailed characterization protocols (NMR, HPLC, MS) to ensure high-purity isolation for use as an analytical reference standard.

Chemical Identity & Stereochemistry[1]

- IUPAC Name: *rel*-(6*S*,7*S*)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol
- CAS Number: 1001648-71-0 (racemate), 1798014-87-5 (related salt forms)

- Molecular Formula:
- Molecular Weight: 227.33 g/mol [1][2]
- Stereochemical Challenge: The molecule possesses two chiral centers (C6 and C7). The "cis" diastereomer is thermodynamically less stable than the "trans" form due to steric repulsion between the amine and hydroxyl groups, making the reduction conditions critical.

Retrosynthetic Analysis

The synthesis is designed to install the oxygen functionality at the activated C7 position (benzylic to the thiazole sulfur) of the protected Pramipexole core.



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Figure 1: Retrosynthetic strategy focusing on the C7 oxidation of the tetrahydrobenzothiazole core.

Experimental Protocols

Phase 1: Protection of the Precursor

To prevent N-oxidation, the primary (thiazole) and secondary (propyl) amines must be protected.

- Substrate: rac-2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole. [3][4][5]
- Reagents: Acetic anhydride (), Pyridine, DMAP.
- Protocol:
 - Dissolve 10.0 g (47 mmol) of the diamine in 100 mL DCM.

- Add 3.0 eq of acetic anhydride and 3.5 eq of pyridine.
- Stir at RT for 12 hours. Monitor by TLC (shift).
- Workup: Wash with 1N HCl, sat. , and brine. Dry over .
- Yield: ~90% of the di-acetylated intermediate.

Phase 2: Benzylic Oxidation (Synthesis of 7-Oxo Intermediate)

This is the critical step introducing the oxygen at C7.

- Reagents: Chromium Trioxide () / 3,5-Dimethylpyrazole complex OR Selenium Dioxide ().
- Protocol (Preferred method for scale):
 - Suspend (15 eq) in dry DCM at -20°C. Add 3,5-dimethylpyrazole (15 eq) to form the complex.
 - Add the protected intermediate (from Phase 1) dissolved in DCM.
 - Stir at -20°C to 0°C for 4-6 hours. The C7 position is activated by the adjacent thiazole double bond.
 - Quench: Filter through a pad of Celite/Silica to remove chromium salts.

- Purification: Flash chromatography (EtOAc/Hexane). The product is the 7-oxo derivative (a conjugated ketone).

Phase 3: Stereoselective Reduction to rac-cis-7-Hydroxy

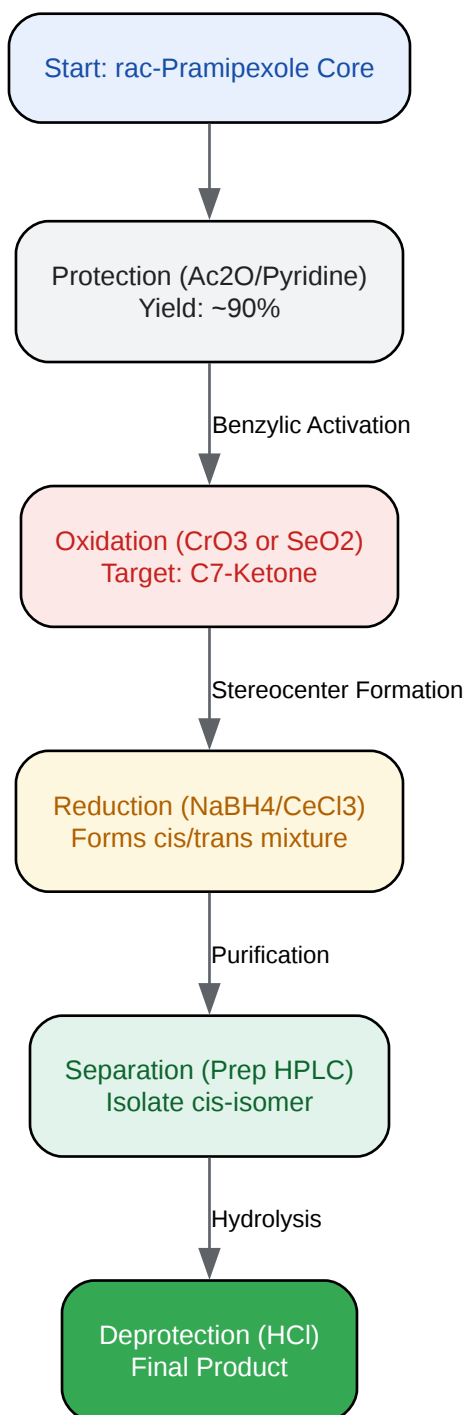
Reduction of the 7-keto group yields a mixture of cis and trans alcohols. The cis-isomer is often the minor product using standard borohydrides, requiring specific conditions or chromatographic separation.

- Reagents: Sodium Borohydride (), Cerium(III) Chloride () - Luche Reduction.
- Rationale: The Luche condition favors 1,2-reduction and can influence diastereoselectivity.
- Protocol:
 - Dissolve 7-oxo intermediate (5.0 g) in MeOH (50 mL).
 - Add (1.2 eq). Cool to -78°C.
 - Add (1.5 eq) portion-wise. Stir for 2 hours, allowing slow warming to 0°C.
 - Workup: Quench with sat. . Extract with EtOAc.
 - Isomer Separation: The crude contains both cis and trans isomers.
 - Purification: Use Preparative HPLC (C18 column) or flash chromatography on silica gel (DCM:MeOH gradient). The cis-isomer (intramolecular H-bonding potential) typically elutes differently than the trans-isomer.
 - Target: Isolate the rac-cis-protected alcohol.

Phase 4: Global Deprotection

- Reagents: 6N Hydrochloric Acid (HCl), reflux.
- Protocol:
 - Reflux the purified cis-intermediate in 6N HCl for 4 hours.
 - Cool and neutralize with NaOH to pH ~9.
 - Extract with DCM/Isopropanol (3:1).
 - Crystallization: Recrystallize from Ethanol/Ether to obtain **rac-cis-7-Hydroxy Pramipexole**.

Workflow Visualization



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Figure 2: Step-by-step synthetic workflow for isolating the rac-cis isomer.

Characterization & Data Analysis

NMR Spectroscopy

The stereochemistry is confirmed by the coupling constant (

) between H6 and H7.

- cis-isomer: Typically displays a smaller coupling constant (Hz) due to the gauche relationship (eq-ax or ax-eq depending on conformer).
- trans-isomer: Displays a larger coupling constant (Hz) for the diaxial arrangement.

Table 1: Expected NMR Shifts (DMSO-

Position	Shift (ppm)	Multiplicity	Assignment
H-7	4.65 - 4.75	Doublet (d)	CH-OH (Diagnostic for oxidation)
H-6	3.20 - 3.35	Multiplet	CH-NH-Pr
H-4, H-5	1.80 - 2.80	Multiplets	Cyclohexene ring protons
Propyl	0.90 (t), 1.5 (m), 2.6 (t)	t, m, t	N-Propyl chain
Aromatic	-	-	Thiazole ring (no protons)
NH2	6.80	Broad s	Thiazole amine

Mass Spectrometry (LC-MS)[8]

- Ionization: ESI Positive Mode ().
- Parent Ion

: m/z 228.1.

- Fragmentation:
 - Loss of
(m/z 210).
 - Loss of propyl group (cleavage at amine).

HPLC Purity Method

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 mins.
- Detection: UV at 264 nm (Thiazole max).
- Retention Time: The 7-hydroxy impurity typically elutes before Pramipexole due to increased polarity.

Safety & Handling

- Chromium/Selenium Reagents: Highly toxic and carcinogenic. Use strict fume hood containment and dispose of heavy metal waste separately.
- Pramipexole Derivatives: Potent dopamine agonists.[1] Avoid inhalation or skin contact; handle as high-potency compounds (OEB 4/5).
- Solvents: DCM and Methanol are volatile and toxic.

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